2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S2/c1-11-12(2)27-18-16(11)17(20)22-19(23-18)26-10-15(24)21-9-8-13-4-6-14(25-3)7-5-13/h4-7H,8-10H2,1-3H3,(H,21,24)(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXVDNQUZFYPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)NCCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound shares a similar structure with 4-Amino-5,6-dimethylthieno, which is used as a flavoring agent. .
Pharmacokinetics
Its solubility in phosphate buffer and propylene glycol suggests that it may have good bioavailability.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For example, its solubility suggests that it may be more effective in certain environments. .
Biological Activity
The compound 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of an amino group and a methoxyphenethyl substituent enhances its pharmacological profile.
Molecular Formula and Weight
- Molecular Formula: C17H19N5O3S
- Molecular Weight: 437.6 g/mol
Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition: Many thieno[2,3-d]pyrimidines act as inhibitors of key enzymes involved in cellular proliferation and survival, such as thymidylate synthase and epidermal growth factor receptor (EGFR) tyrosine kinase.
- Receptor Modulation: The compound may modulate neurotransmitter receptors, influencing neurochemical pathways relevant to central nervous system disorders.
- Cytotoxicity: Studies have shown that derivatives of thieno[2,3-d]pyrimidine can induce cytotoxic effects in cancer cell lines by promoting apoptosis or inhibiting cell division.
Antiproliferative Activity
A study assessing the antiproliferative effects of related thieno[2,3-d]pyrimidine compounds on various cancer cell lines revealed significant findings:
| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| Compound 1 | MCF-7 (Breast Cancer) | 4.3 ± 0.11 | 19.3 |
| Compound 2 | MDA-MB-231 (Breast Cancer) | 9.1 | 3.7 |
| Compound 3 | HT1080 (Fibrosarcoma) | 3 | N/A |
These results suggest that the compound exhibits potent antiproliferative activity against breast cancer cell lines, indicating potential as an anticancer agent .
Study on Cytotoxic Effects
In vitro studies demonstrated that derivatives of thieno[2,3-d]pyrimidine can exhibit cytotoxic effects on human cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the inhibition of critical signaling pathways that promote cell survival .
Pharmacokinetic Profiles
Research on the pharmacokinetics of similar compounds indicates favorable absorption and bioavailability profiles, making them suitable candidates for further development in cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from analogs with alternative fused-ring systems:
- Triazino[5,6-b]indole derivatives (e.g., compounds 23–27 in ) lack the pyrimidine ring but share the thioacetamide linkage. These compounds prioritize triazino-indole scaffolds, which may alter binding interactions compared to the target’s pyrimidine-based system .
- Benzothiazole derivatives () feature a methylenedioxybenzothiazole core, offering distinct electronic properties due to the sulfur and oxygen atoms .
Substituent Effects
Key substituents influencing physicochemical and biological properties include:
Thienopyrimidine Substituents
- 4-Amino group: Unique to the target compound, this group may enhance hydrogen bonding with biological targets, a feature absent in analogs like 3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidine () .
- 5,6-Dimethyl groups: These substituents increase steric bulk and lipophilicity, similar to 5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidine (), which has a logP of 4.87 and low aqueous solubility (2.193 mg/L) .
Acetamide Side Chains
- 4-Methoxyphenethyl group : The methoxy group is an electron-donating substituent (EDG), improving membrane permeability compared to electron-withdrawing groups (EWGs) like halogens in N-(4-bromophenyl)acetamide () .
- Benzimidazole-linked analogs () demonstrate antimicrobial activity, suggesting that heterocyclic side chains can modulate target specificity .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
*logP values estimated based on substituent contributions.
Structure-Activity Relationships (SAR)
- Electron-donating groups (EDGs): The 4-methoxy and 4-amino groups in the target compound may enhance binding affinity compared to halogen-substituted analogs (e.g., ), as seen in oxadiazole derivatives where EDGs improved anticancer activity .
- Bulkier substituents: The 5,6-dimethyl groups on the thienopyrimidine core likely reduce solubility but improve target selectivity, as observed in kinase inhibitors () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
